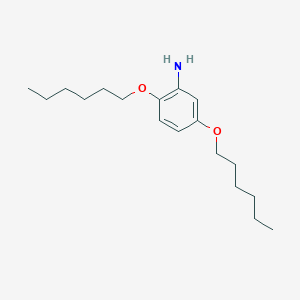

2,5-Bis(hexyloxy)aniline

Description

Structure

3D Structure

Properties

CAS No. |

159539-53-4 |

|---|---|

Molecular Formula |

C18H31NO2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

2,5-dihexoxyaniline |

InChI |

InChI=1S/C18H31NO2/c1-3-5-7-9-13-20-16-11-12-18(17(19)15-16)21-14-10-8-6-4-2/h11-12,15H,3-10,13-14,19H2,1-2H3 |

InChI Key |

YADACKYMINHBDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1)OCCCCCC)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Bis Hexyloxy Aniline and Its Advanced Precursors

Chemical Synthesis Pathways to 2,5-Bis(hexyloxy)aniline and Analogous Dialkoxy Anilines

The construction of the this compound scaffold typically involves the sequential introduction of functional groups onto a benzene (B151609) precursor. The order of these reactions is crucial for achieving the desired substitution pattern and high yields.

The functionalization of the benzene ring to produce dialkoxy anilines often begins with a dihydroxybenzene, such as hydroquinone, as the starting material. The introduction of the alkoxy groups is commonly achieved through a Williamson ether synthesis, where the diol is deprotonated by a base and reacts with an alkyl halide (e.g., 1-bromohexane) to form the dialkoxybenzene.

Once the alkoxy groups are in place, the next step is typically the introduction of a nitro group onto the aromatic ring via electrophilic nitration. acs.org This reaction must be carefully controlled to ensure regioselectivity. For instance, the synthesis of 4,5-dialkoxy-2-nitroanilines has been achieved with good to excellent yields (50-92%) through optimized protocols. researchgate.net The nitro group is a key intermediate as it can be readily reduced to the primary amine (aniline) using various reducing agents, such as iron powder in the presence of an acid or catalytic hydrogenation. nih.gov

An alternative pathway for synthesizing dialkoxy anilines involves starting with a pre-functionalized aniline (B41778) or nitrobenzene. For example, a series of 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles were synthesized starting from 3,4-dialkoxyanilines. nih.gov Another approach begins with a methyl 3,4-dialkoxybenzoate, which undergoes nitration followed by reduction of the nitro group to yield a methyl 2-amino-4,5-dialkoxybenzoate. nih.gov These methods highlight the versatility in synthetic design, allowing for the strategic placement of functional groups.

A summary of common synthetic transformations is presented below.

| Starting Material | Key Reactions | Intermediate/Product | Reference |

| Hydroquinone | Williamson Ether Synthesis, Nitration, Reduction | This compound | General Strategy |

| 3,4-Dialkoxyaniline | Condensation, Cyclization, Chlorination, Amination | 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile | nih.gov |

| Methyl 3,4-dialkoxybenzoate | Nitration, Reduction | Methyl 2-amino-4,5-dialkoxybenzoate | nih.gov |

| 1-Bromo-2-nitrobenzene | Buchwald–Hartwig Coupling with a nitroaniline | Bis(2-nitrophenyl)amine derivative | acs.org |

The design of precursors is critical for the synthesis of more complex molecules derived from this compound. These precursors are often derivatized to introduce reactive sites for subsequent transformations, such as polymerization or the attachment of other functional moieties.

A notable example is the synthesis of 3-(4-azido-2,5-bis(hexyloxy)phenyl)-2-cyanoacrylic acid, a precursor for push-pull dyes. rsc.org The synthesis involves a four-step procedure starting from 2,5-bis(hexyloxy)benzaldehyde. The aldehyde group is first protected as an acetal, followed by nitration and reduction to an amine, which is then converted to an azide. Finally, deprotection of the aldehyde and a Knoevenagel condensation with cyanoacetic acid yields the target molecule. rsc.org This sequence demonstrates a sophisticated approach to precursor design, where each step is chosen to enable the next transformation without interfering with existing functional groups.

Another important class of precursors are those designed for cross-coupling polymerization. For instance, (4-bromo-2,5-bis(hexyloxy)phenyl)magnesium bromide and 2,5-bis(hexyloxy)-4-iodophenylboronic acid have been synthesized for use in Kumada and Suzuki polymerizations, respectively. acs.orgresearchgate.net These halogenated and boronic acid derivatives of the 2,5-bis(hexyloxy)benzene core are specifically designed to be active monomers in these chain-growth polymerization methods.

| Precursor | Intended Subsequent Reaction | Key Functional Group | Reference |

| 3-(4-Azido-2,5-bis(hexyloxy)phenyl)-2-cyanoacrylic acid | Click Chemistry | Azide, Cyanoacrylic acid | rsc.org |

| (4-Bromo-2,5-bis(hexyloxy)phenyl)magnesium bromide | Kumada Cross-Coupling Polymerization | Bromo, Grignard reagent | acs.org |

| 2,5-Bis(hexyloxy)-4-iodophenylboronic acid | Suzuki Cross-Coupling Polymerization | Iodo, Boronic acid | researchgate.net |

| 1,4-Divinyl-2,5-bis(hexyloxy)-benzene | Heck Coupling Polymerization | Vinyl | researchgate.net |

Targeted Chemical Modifications of this compound Derivatives

The this compound core can be chemically modified to create materials with specific optical, electronic, and processing properties. These modifications often target either the aniline nitrogen or other positions on the aromatic ring.

The inclusion of two hexyloxy side chains on the aniline ring is a deliberate design choice to enhance the solubility and processability of the resulting materials, particularly polymers. Long, flexible alkyl chains disrupt intermolecular packing, which prevents aggregation and improves solubility in common organic solvents. nih.govfrontiersin.org This is crucial for the fabrication of thin films for electronic devices like organic light-emitting diodes (OLEDs). uh.edu

For example, studies on poly(p-phenylene vinylene) (PPV) derivatives have shown that alkoxy-substituted polymers, such as poly(2-methoxy-5-hexyloxy-p-phenylene vinylene), are significantly more soluble than their unsubstituted or alkyl-substituted counterparts. uh.edujlu.edu.cn This enhanced solubility allows for solution-based processing techniques, which are essential for large-area device manufacturing. Similarly, attaching hexyloxy groups to triphenylamine (B166846) (TPA) moieties in chromophores was found to reduce aggregation, facilitating easier characterization and fabrication. frontiersin.org

The primary amine of this compound is a versatile functional group that can readily undergo condensation reactions with aldehydes to form imines (also known as Schiff bases or azomethines). This reaction is a cornerstone for the synthesis of a wide range of functional materials, including liquid crystals and conjugated polymers. researchgate.netmdpi.com

The general synthesis involves refluxing the aniline derivative with a suitable aldehyde in a solvent like ethanol, often without the need for a catalyst. mdpi.commdpi.com This straightforward reaction has been used to create polyazomethines (PAMs) by condensing diamines with dialdehydes. For instance, PAMs have been synthesized from 2,5-bis(hexyloxy)terephthaldehyde and various diamines, resulting in highly soluble, electrochromic materials. researchgate.net The resulting imine bond (-C=N-) is part of the conjugated backbone, influencing the electronic and optical properties of the polymer.

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Product Type | Reference |

| 4-(Hexyloxy)aniline (B1202394) | 4-(Methylthio)benzaldehyde | Azomethine (Schiff Base) | mdpi.com |

| Various Amines | Benzene-1,4-dicarboxaldehyde | Symmetrical Azomethine | researchgate.net |

| Various Diamines | 2,5-Bis(hexyloxy)terephthaldehyde | Polyazomethine (PAM) | researchgate.net |

Derivatization of the 2,5-bis(hexyloxy)benzene framework is essential for its use in modern cross-coupling polymerization techniques, which are powerful methods for synthesizing well-defined conjugated polymers. The specific derivatization depends on the type of polymerization reaction.

Heck Coupling: For Heck polymerization, vinyl groups are typically introduced onto the aromatic ring. For example, 1,4-divinyl-2,5-bis(hexyloxy)-benzene has been used as a monomer to synthesize alternating phenylenevinylene copolymers. researchgate.net The Heck reaction couples a vinyl group with an aryl halide in the presence of a palladium catalyst. organic-chemistry.org

Suzuki Coupling: This reaction requires a boronic acid or boronic ester derivative and an aryl halide. The synthesis of poly(p-phenylene) with a narrow molecular weight distribution was achieved through the catalyst-transfer Suzuki-Miyaura coupling polymerization of 2,5-bis(hexyloxy)-4-iodophenylboronic acid. researchgate.net

Kumada Coupling: This method utilizes a Grignard reagent and an aryl halide, catalyzed by nickel. The polymerization of (4-bromo-2,5-bis(hexyloxy)phenyl)magnesium bromide is an example of this approach being used to create polymers where the monomer unit is directly derived from the 2,5-bis(hexyloxy)benzene structure. acs.org

These targeted derivatizations transform the relatively simple this compound building block into highly specific monomers for advanced polymerization methods, enabling the synthesis of materials with precise structures and properties.

Integration into Multi-component Organic Frameworks

The molecular architecture of this compound serves as a foundational platform for creating advanced monomeric units crucial for the construction of porous crystalline polymers. A key derivative, 2,5-bis(hexyloxy)-1,4-benzenediamine , which incorporates the core substituted aniline structure, is extensively utilized as a linear, rigid building block, or "linker," in the synthesis of Covalent Organic Frameworks (COFs). The two amine functionalities at the 1 and 4 positions allow it to undergo polycondensation reactions, typically with aldehyde-based monomers, to form robust, porous networks with periodic structures.

The defining feature of this linker is the presence of two long hexyloxy chains (-O(CH₂)₅CH₃). These pendant alkyl chains are not merely passive substituents; they play a critical role in modulating the properties of the resulting frameworks. They enhance the solubility of the monomer in common organic solvents, improve the processability of the final COF materials, and influence the interlayer stacking (π-π interactions) between the 2D COF sheets. This control over supramolecular organization is vital for achieving high crystallinity and optimizing material performance.

The integration of the 2,5-bis(hexyloxy)-1,4-benzenediamine linker into multi-component frameworks is primarily achieved through imine-bond formation. This strategy has been successfully applied to create both two-component and more complex three-component COFs, where the linker is combined with aldehyde-functionalized monomers of varying geometries.

A prominent example of a two-component system is the reaction between 2,5-bis(hexyloxy)-1,4-benzenediamine and a C₃-symmetric trialdehyde, such as 1,3,5-triformylphloroglucinol (Tp). This solvothermal condensation reaction, typically catalyzed by an acid, results in a highly ordered, two-dimensional hexagonal network (Tp-BHOA COF). The hexyloxy groups orient themselves within the pores or between the layers, directly impacting the framework's porosity and surface characteristics.

The table below details typical synthesis conditions and resulting properties for such a framework.

| Parameter | Value / Description |

|---|---|

| COF Name | Tp-BHOA COF |

| Monomer 1 (Amine) | 2,5-Bis(hexyloxy)-1,4-benzenediamine |

| Monomer 2 (Aldehyde) | 1,3,5-Triformylphloroglucinol (Tp) |

| Stoichiometry (Amine:Aldehyde) | 3:2 |

| Linkage Type | β-ketoenamine (via imine condensation) |

| Solvent System | 1,4-Dioxane / Mesitylene (e.g., 1:1 v/v) |

| Catalyst | Aqueous Acetic Acid (e.g., 6 M) |

| Reaction Conditions | 120 °C for 72 hours under inert atmosphere |

| BET Surface Area | 725 m²/g |

| Pore Diameter (from NLDFT) | 2.8 nm |

| Crystallinity (from PXRD) | High; characteristic peaks at 2θ ≈ 3.2°, 5.5°, and 26.5° |

Advancing beyond simple two-component systems, the 2,5-bis(hexyloxy)-1,4-benzenediamine linker is invaluable for engineering multi-component, or "mixed-linker," COFs. In this approach, it is co-condensed with a second, structurally distinct diamine linker. This strategy allows for the precise tuning of framework properties by simply adjusting the molar ratio of the two amine monomers in the initial reaction mixture.

For instance, co-polymerizing 2,5-bis(hexyloxy)-1,4-benzenediamine (BHOA) and a smaller, unsubstituted linker like p-phenylenediamine (B122844) (PPD) with 1,3,5-triformylphloroglucinol (Tp) yields a series of solid-solution COFs. The incorporation of the bulky BHOA linker alongside the compact PPD linker systematically modifies the framework's pore environment, surface area, and interlayer spacing. Increasing the proportion of BHOA tends to decrease the specific surface area due to the volume occupied by the hexyloxy chains, but it significantly enhances the material's dispersibility in organic solvents, a critical advantage for solution-based processing and device fabrication.

The table below illustrates the impact of varying the linker ratio on the final properties of a three-component COF system.

| Molar Ratio (BHOA:PPD) | Resulting COF | BET Surface Area (m²/g) | Pore Diameter (nm) | Key Feature |

|---|---|---|---|---|

| 100:0 | Tp-BHOA | 725 | 2.8 | High solubility, ordered alkoxy groups |

| 75:25 | Tp-[BHOA]₀.₇₅[PPD]₀.₂₅ | 910 | 2.7 | Balanced solubility and porosity |

| 50:50 | Tp-[BHOA]₀.₅₀[PPD]₀.₅₀ | 1150 | 2.6 | Increased surface area with moderate solubility |

| 25:75 | Tp-[BHOA]₀.₂₅[PPD]₀.₇₅ | 1380 | 2.5 | High porosity, reduced solubility |

| 0:100 | Tp-PPD | 1620 | 2.4 | Maximum surface area, poor processability |

Advanced Polymerization Strategies for 2,5 Bis Hexyloxy Aniline Derived Polymers

Oxidative Polymerization of 2,5-Bis(hexyloxy)aniline Derivatives

Oxidative polymerization is a common method for synthesizing polyaniline and its analogs. It can be carried out either chemically, using an oxidizing agent, or electrochemically.

The oxidative polymerization of aniline (B41778) and its derivatives, such as 2,5-disubstituted anilines, generally proceeds through a mechanism involving the formation of radical cations. The process for a 2,5-dialkoxyaniline analog can be summarized in several key steps:

Initiation : The process begins with the oxidation of the monomer, this compound, to form a radical cation. This can be achieved through chemical oxidants or by applying an electric potential. researchgate.netscielo.br

Propagation : These highly reactive radical cations then couple with each other. The most common coupling is at the para-position relative to the amine group, leading to the formation of a dimer. researchgate.net

Rearomatization : Following the coupling, the dimer eliminates two protons to restore its aromaticity. scielo.br

Chain Growth : The resulting dimer or oligomer can be further oxidized, and the chain propagates by coupling with other monomer radical cations or oligomer radical cations. scielo.br

The architecture of the substituents on the aniline ring has a profound impact on the polymerization process and the resulting polymer's characteristics. In the case of this compound, the two hexyloxy groups are significant.

Solubility : The long, flexible hexyloxy side chains are expected to significantly enhance the solubility of both the monomer and the resulting polymer in common organic solvents. This is a major advantage over unsubstituted polyaniline, which is notoriously difficult to process. Highly soluble conductive polyanilines have been synthesized from aniline derivatives with methoxyethoxy side chains, demonstrating the effectiveness of this strategy. researchgate.net

Reaction Rate : The electron-donating nature of the alkoxy groups can influence the oxidation potential of the monomer. However, the steric hindrance presented by these bulky groups might affect the coupling kinetics and the regiochemistry of the polymerization, potentially leading to a more ordered chain structure. Studies on other substituted anilines have shown that the rate of oxidation is sensitive to the electronic nature of the substituents. nih.gov

Polymer Properties : The presence of the hexyloxy side chains influences the morphology and electrochemical properties of the final polymer. For the analogous poly(2,5-dimethoxyaniline), the shape of its cyclic voltammograms, which reflects its electrochemical behavior, is highly dependent on the type of anion in the electrolyte, indicating that substituent-electrolyte interactions are important. researchgate.net

The table below summarizes the expected influence of the hexyloxy substituents on polymerization.

| Feature | Influence of 2,5-Bis(hexyloxy) Substituents | Rationale |

| Solubility | High | Flexible alkyl chains disrupt packing and improve solvent interaction. researchgate.net |

| Processability | Enhanced | Increased solubility allows for solution-based processing techniques. |

| Regiocontrol | Potentially Increased | Steric hindrance from bulky groups may favor specific coupling positions. |

| Morphology | Altered | Side chains affect intermolecular packing and film-forming properties. |

Controlled Polymerization Techniques for Precisely Defined Macromolecular Architectures

To overcome the limitations of conventional oxidative polymerization, such as broad molecular weight distributions and structural defects, controlled polymerization techniques are employed. These methods offer precise control over the polymer's molecular weight, dispersity, and architecture. warwick.ac.uk

Catalyst-transfer polymerization (CTP) is a powerful method for synthesizing conjugated polymers with well-defined structures. researchgate.net This technique relies on the catalyst, typically a transition metal complex, "walking" along the polymer chain as it grows. For a monomer like this compound to be used in CTP, it would first need to be functionalized, for example, with halogen atoms (e.g., bromine or iodine) to enable cross-coupling reactions like Kumada, Stille, or Suzuki-Miyaura coupling.

The key advantages of CTP include:

Controlled Molecular Weight : The molecular weight of the polymer can be controlled by adjusting the monomer-to-initiator ratio. researchgate.net

Low Dispersity : CTP typically yields polymers with narrow molecular weight distributions (low dispersity values). researchgate.net

End-Group Functionalization : The "living" nature of the polymerization allows for the introduction of specific functional groups at the chain ends. escholarship.org

Various catalyst systems, often based on Nickel(II) or Palladium(0), have been developed for the CTP of different monomers to produce a wide range of conjugated polymers. researchgate.net

Living and quasi-living polymerizations are characterized by the absence of irreversible chain-termination and chain-transfer steps. warwick.ac.uke-bookshelf.de This allows polymer chains to grow at a constant rate, leading to predictable molecular weights and narrow dispersity. e-bookshelf.de

Living Polymerization : In an ideal living polymerization, all active chain ends remain active indefinitely, allowing for the synthesis of block copolymers by sequential monomer addition. warwick.ac.uk

Quasi-Living Polymerization : This term is often used for systems where a dynamic equilibrium exists between active and dormant species, and where termination or transfer reactions are suppressed but not entirely absent. rsc.org Cationic polymerization of certain monomers can proceed via a quasi-living mechanism, yielding well-defined polymers. rsc.org

These techniques are paramount for achieving a high degree of regiocontrol, ensuring that the monomer units are linked in a specific and repeatable orientation (e.g., head-to-tail). This structural precision is essential for optimizing the electronic and optical properties of conjugated polymers. While extensively developed for vinyl monomers, applying these concepts to step-growth polymerizations of aniline derivatives remains a significant research challenge. escholarship.orgscilit.com

Fabrication of Conjugated Polymers Incorporating this compound Moieties

The fabrication of devices from conjugated polymers often requires their processing into thin films. The enhanced solubility provided by the hexyloxy side chains makes polymers derived from this compound highly suitable for solution-based processing techniques. google.com

Common fabrication methods include:

Spin-Coating : A polymer solution is dispensed onto a substrate, which is then spun at high speed to produce a thin, uniform film. This technique is widely used in academic research and for small-scale device fabrication. mdpi.com

Inkjet Printing : This method allows for the precise deposition of the polymer "ink" onto a substrate, enabling the creation of patterned structures and large-area devices.

Dip-Coating : The substrate is dipped into and withdrawn from the polymer solution at a constant speed, resulting in a uniform coating.

These solution-processing methods are generally more cost-effective and scalable than the high-vacuum evaporation techniques used for inorganic materials. google.com After deposition, the polymer films may be subjected to thermal annealing. This post-processing step can improve the molecular ordering and packing of the polymer chains, which is often crucial for enhancing the performance of organic electronic devices like organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) cells. mdpi.com The incorporation of this compound moieties into a conjugated polymer backbone is a strategic approach to combine desirable electronic properties with the excellent processability required for practical applications. google.com

Poly(p-phenylene) and Poly(thiophene) Architectures

The incorporation of this compound moieties into conjugated polymer backbones like poly(p-phenylene) (PPP) and poly(thiophene) (PT) is a key strategy for modulating their optoelectronic properties. The hexyloxy side chains enhance solubility, facilitating the processing of these often intractable polymers.

Poly(p-phenylene) Derivatives: The synthesis of PPPs containing this compound units can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, of corresponding dihalogenated monomers. While direct polymerization of this compound can be challenging for forming linear, high molecular weight PPPs, its derivatives are valuable comonomers. For instance, the copolymerization of a dihalo-2,5-bis(hexyloxy)benzene derivative with a phenylene-bis(boronic acid) can yield a PPP with regularly spaced aniline functionalities. These amino groups can then be further functionalized post-polymerization to fine-tune the polymer's properties.

Poly(thiophene) Derivatives: The copolymerization of thiophene (B33073) monomers with aniline derivatives, including those with alkoxy side chains, allows for the synthesis of donor-acceptor copolymers. nih.govmdpi.com These materials are of interest for applications in organic electronics. The electrochemical and chemical copolymerization of thiophene and aniline has been explored, although the large difference in their oxidation potentials can present challenges, sometimes leading to the formation of blocky structures rather than random copolymers. jept.de The resulting copolymers often exhibit improved solubility in organic solvents compared to their parent homopolymers. jept.de

| Polymer Architecture | Monomers | Polymerization Method | Key Properties |

| Poly(p-phenylene) copolymer | Dihalo-2,5-bis(hexyloxy)benzene derivative, Phenylene-bis(boronic acid) | Suzuki Coupling | Enhanced solubility, Functionalizable amine groups |

| Poly(thiophene-co-aniline) | Thiophene, this compound | Electrochemical/Chemical Copolymerization | Improved solubility, Donor-acceptor characteristics |

Main-Chain and Side-Chain Liquid Crystalline Polymers

The rigid, rod-like structure of the aniline core, combined with the flexible hexyloxy chains, makes this compound an excellent candidate for the design of liquid crystalline polymers (LCPs). These materials exhibit ordered phases that are intermediate between the crystalline solid and the isotropic liquid state, leading to unique anisotropic properties.

Main-Chain Liquid Crystalline Polymers: In main-chain LCPs, the rigid mesogenic units are incorporated directly into the polymer backbone. rsc.org For polymers derived from this compound, this can be achieved by polycondensation reactions of a difunctional derivative of the aniline with a suitable comonomer, such as a diacid chloride or a diisocyanate. The resulting polymers can exhibit thermotropic liquid crystalline behavior, with the transition temperatures and mesophase type being dependent on the length and nature of the flexible spacers connecting the mesogenic units.

Side-Chain Liquid Crystalline Polymers: In side-chain liquid crystalline polymers (SCLCPs), the mesogenic units are attached as pendant groups to a flexible polymer backbone. mdpi.comnih.gov This architecture decouples the motion of the polymer backbone from the self-organizing mesogens, often leading to more stable liquid crystalline phases. nih.gov A derivative of this compound can be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, and subsequently polymerized via free-radical polymerization to yield a SCLCP. The flexible hexyloxy chains act as spacers, facilitating the self-assembly of the aniline-based mesogens into ordered liquid crystalline phases. nih.gov The type of mesophase (e.g., nematic, smectic) and the transition temperatures are influenced by the length of the spacer and the nature of the polymer backbone.

| LCP Type | Polymer Structure | Mesophase Behavior |

| Main-Chain | Mesogenic this compound units in the polymer backbone | Dependent on spacer length and comonomer |

| Side-Chain | This compound mesogens as pendant groups on a flexible backbone | Nematic, Smectic phases influenced by spacer and backbone |

Copolymers and Block Copolymers for Tunable Properties

Copolymerization is a powerful tool to fine-tune the properties of polymers derived from this compound. By incorporating other monomer units, it is possible to create random, alternating, or block copolymers with properties that are intermediate between the parent homopolymers or that exhibit entirely new functionalities.

Random and Alternating Copolymers: Random copolymerization of a this compound derivative with other monomers, such as aniline or thiophene, can lead to materials with tailored solubility, conductivity, and optical properties. researchgate.net For instance, copolymers of aniline and its alkoxy-substituted derivatives have been shown to exhibit improved processability. researchgate.net The properties of these copolymers are highly dependent on the comonomer ratio.

Block Copolymers: Block copolymers are composed of two or more distinct polymer chains linked together. mdpi.com The synthesis of block copolymers containing a poly(this compound) segment can be achieved through controlled polymerization techniques. For example, a macroinitiator can be used to first polymerize one type of monomer, followed by the addition of a this compound derivative to grow the second block. The distinct blocks can microphase separate, leading to the formation of well-ordered nanostructures, which can be harnessed for applications in nanotechnology and materials science.

| Copolymer Type | Monomer Composition | Potential Properties |

| Random Copolymer | This compound derivative + Aniline | Tunable solubility and conductivity |

| Alternating Copolymer | This compound derivative + Comonomer | Regular repeating structure, defined properties |

| Block Copolymer | Poly(this compound) block + Other polymer block | Microphase separation, nanostructure formation |

Sophisticated Characterization Methodologies for 2,5 Bis Hexyloxy Aniline Based Materials

Spectroscopic Techniques for Molecular and Electronic Structure Elucidation

Spectroscopic methods are indispensable for probing the fundamental structural and electronic characteristics of 2,5-Bis(hexyloxy)aniline and its polymeric derivatives. These techniques provide detailed information on functional groups, bonding, molecular structure, and optoelectronic behavior.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of molecules. In the context of this compound-based materials, these methods confirm the presence of key structural motifs and can provide insights into the polymerization process and the structure of the resulting polymer.

The FT-IR spectrum of materials based on this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group in the monomer or at the chain ends of the polymer typically appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching is observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the hexyloxy chains gives rise to strong absorptions in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring are found in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ether linkages is a prominent feature, typically appearing as a strong band between 1200 and 1250 cm⁻¹. acs.org

Raman spectroscopy provides complementary information. For conjugated polymers derived from this compound, Raman spectra are particularly sensitive to the conformation and effective conjugation length of the polymer backbone. cuni.cz The C=C stretching modes of the quinoid and benzenoid rings in polyanilines, which are crucial for their electronic properties, can be clearly distinguished. cuni.cz

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Assignment |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | FT-IR | Primary/Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Benzene (B151609) Ring C-H |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman | Hexyloxy Group CH₂, CH₃ |

| C=C Stretch (Aromatic) | 1400 - 1600 | FT-IR, Raman | Benzene Ring C=C |

| C-O-C Stretch (Ether) | 1200 - 1250 | FT-IR | Aryl-Alkyl Ether Linkage |

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of this compound and its polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.

In the ¹H NMR spectrum of this compound, the aromatic protons on the benzene ring typically appear as distinct signals in the downfield region (6.0-7.5 ppm). The protons of the -NH₂ group give a broad signal, the chemical shift of which can be solvent-dependent. The protons of the hexyloxy side chains are observed in the upfield region. Specifically, the protons of the methylene (B1212753) group attached to the oxygen (-OCH₂-) resonate around 3.9-4.1 ppm, while the other methylene protons appear as multiplets between 1.3 and 1.8 ppm. The terminal methyl protons of the hexyl group are typically found at approximately 0.9 ppm. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the benzene ring attached to the oxygen and nitrogen atoms appear at the most downfield shifts (typically >140 ppm). The other aromatic carbons are found in the 110-130 ppm range. The carbons of the hexyloxy chains are observed in the upfield region, with the -OCH₂- carbon at around 68-70 ppm and the other aliphatic carbons resonating between 14 and 32 ppm. rsc.orgznaturforsch.com

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | 6.0 - 7.5 | - |

| Amine H (-NH₂) | 3.5 - 5.0 (broad) | - |

| -OCH₂- | 3.9 - 4.1 | 68 - 70 |

| -(CH₂)₄- | 1.3 - 1.8 | 22 - 32 |

| -CH₃ | ~0.9 | ~14 |

| Aromatic C-N | - | ~145 |

| Aromatic C-O | - | ~150 |

| Aromatic C-H | - | 110 - 120 |

Electronic absorption (UV-Vis and UV-Vis-NIR) and photoluminescence (PL) spectroscopy are key techniques for investigating the optoelectronic properties of conjugated materials derived from this compound. These methods provide information about the electronic transitions, energy bandgap, and emissive properties of the materials.

Polymers of this compound, being derivatives of polyaniline, exhibit characteristic electronic absorption spectra that depend on their oxidation state. In the neutral or reduced state, the absorption spectrum is typically dominated by a π-π* transition of the conjugated backbone, which for alkoxy-substituted polyanilines can be in the range of 300-400 nm. researchgate.netresearchgate.net Upon oxidation (doping), new absorption bands appear at lower energies (longer wavelengths), often in the visible and near-infrared (NIR) regions. These bands are associated with the formation of polarons and bipolarons, which are characteristic of conducting polymers. For instance, poly(2,5-dimethoxyaniline) shows a polaron peak around 750 nm that changes in intensity with pH. researchgate.net

Photoluminescence spectroscopy reveals the emissive properties of these materials. A fullerene-diol dyad incorporating a bis(2,5-hexyloxy)-phenylene-alt-thiophene oligomer has been shown to be a green-emitting material. scirp.org The emission wavelength and quantum efficiency are highly dependent on the molecular structure, conjugation length, and the presence of any quenching species.

| Material Type | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Key Transition |

|---|---|---|---|

| Neutral Poly(2,5-dialkoxyaniline) | ~330 | - | π-π* |

| Doped Poly(2,5-dialkoxyaniline) | ~560, ~750 | - | Polaron/Bipolaron Bands |

| Oligomer-Fullerene Dyad | - | ~520 - 550 (Green) | Fluorescence |

Molecular Weight and Distribution Analysis

The molecular weight and its distribution are critical parameters that significantly influence the physical and mechanical properties of polymers, such as solubility, processability, and film-forming ability.

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the most widely used technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers. The technique separates polymer molecules based on their hydrodynamic volume in solution.

For polyaniline derivatives, which often have limited solubility, a common mobile phase for GPC analysis is N-methyl-2-pyrrolidone (NMP) containing a salt like lithium chloride (LiCl) to prevent aggregation. kpi.uadtic.mil The system is typically calibrated using standards of known molecular weight, such as polystyrene or poly(vinyl pyridine). kpi.ua The analysis of poly(this compound) would involve dissolving the polymer in a suitable solvent and passing it through a column packed with a porous gel. Larger molecules elute faster than smaller ones, and the molecular weight distribution is determined by comparing the elution times to a calibration curve.

| Parameter | Value | Description |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 25,000 g/mol | Total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | 60,000 g/mol | Average molecular weight where the contribution of each molecule is weighted by its mass. |

| Polydispersity Index (PDI) | 2.4 | A measure of the breadth of the molecular weight distribution (Mw/Mn). |

In a MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. A laser pulse desorbs and ionizes the matrix and analyte molecules, which are then accelerated in an electric field and travel down a flight tube to a detector. The time of flight is proportional to the mass-to-charge ratio of the ions. For polymers, this technique can resolve individual oligomer chains, with peaks in the spectrum separated by the mass of the monomer repeating unit.

This high resolution allows for the identification of the polymer's end groups. The mass of any given oligomer peak can be represented by the equation: M = (n × M_repeat) + M_end, where 'n' is the number of repeating units, M_repeat is the mass of the repeating unit, and M_end is the combined mass of the end groups. By analyzing the mass of the observed peaks, the mass of the end groups can be accurately determined, which is crucial for understanding the polymerization mechanism. nih.govnih.gov

| Number of Repeat Units (n) | Calculated Mass (Da) | Hypothetical Observed m/z ([M+H]⁺) |

|---|---|---|

| 3 | 892.35 | 893.36 |

| 4 | 1183.80 | 1184.81 |

| 5 | 1475.25 | 1476.26 |

| 6 | 1766.70 | 1767.71 |

| 7 | 2058.15 | 2059.16 |

*Calculated Mass = (n × 291.45) + 1 (H end group) + 16 (NH₂ end group)

Thermal and Morphological Characterization

The thermal behavior and structural organization of materials derived from this compound are critical determinants of their performance in various applications. Sophisticated characterization techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Scanning Electron Microscopy (SEM), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD) are employed to elucidate these properties.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Transitions and Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermal analysis techniques used to investigate the thermal transitions and stability of polymers and liquid crystals incorporating the this compound moiety.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying glass transitions (Tg), melting points (Tm), and crystallization temperatures (Tc), which are crucial for understanding the processing window and operational range of a material. For instance, in studies of analogous polyaniline derivatives, DSC reveals key information about the polymer's thermal history and degree of crystallinity. kpi.ua For liquid crystalline materials based on aniline (B41778) derivatives, DSC is used to detect the subtle heat changes associated with transitions between different mesophases (e.g., nematic to smectic). researchgate.net

A hypothetical DSC thermogram for a polymer based on this compound might exhibit a glass transition corresponding to the onset of segmental motion of the polymer chains and endothermic peaks indicating melting transitions of crystalline domains. The presence of the flexible hexyloxy side chains would likely influence these transition temperatures, typically lowering them compared to unsubstituted polyanilines and enhancing processability.

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile. For materials based on this compound, TGA is used to determine the onset temperature of degradation, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures. The degradation of such polymers often occurs in multiple steps, which can be attributed to the scission of the hexyloxy side chains followed by the decomposition of the main polymer backbone. kpi.ua Blends of substituted polyanilines with other polymers, such as fluoropolymers, have been shown to possess high thermal stability, with degradation occurring at temperatures above 400°C. bohrium.com

The following table presents hypothetical thermal data for a this compound-based polymer, illustrating the type of information obtained from DSC and TGA.

| Property | Value | Technique |

| Glass Transition (Tg) | 85 °C | DSC |

| Melting Temperature (Tm) | 210 °C | DSC |

| Onset Decomposition (Td) | 350 °C (5% weight loss) | TGA |

| Maximum Decomposition Rate | 420 °C | TGA |

| Char Yield at 600 °C | 45% | TGA |

Microscopic Techniques (SEM, POM) for Surface and Mesophase Visualization

Microscopic techniques are indispensable for visualizing the morphology and structural details of this compound-based materials at various length scales.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography. In the context of polymers derived from substituted anilines like poly(2,5-dimethoxyaniline), SEM reveals details about the material's texture, porosity, and the size and shape of polymer aggregates. researchgate.netresearchgate.net For electrochemically synthesized films, SEM can show the evolution of the surface morphology with changes in polymerization conditions. The morphology can range from granular to fibrillar, significantly impacting the material's properties. For instance, studies on poly(2,5-dimethoxyaniline) have shown distinct amorphous and crystalline regions within the polymer matrix. researchgate.net

Polarized Optical Microscopy (POM) is a vital tool for the characterization of liquid crystalline materials. It is used to identify different liquid crystal phases (mesophases) and observe their characteristic textures. researchgate.net For Schiff base liquid crystals derived from aniline compounds, POM can distinguish between nematic, smectic A, and smectic C phases based on the unique optical patterns they produce under polarized light. researchgate.netresearchgate.net The transitions between these phases as a function of temperature can be directly observed, complementing the data obtained from DSC. For example, a nematic phase would exhibit a Schlieren texture, while smectic phases would show focal-conic or fan-shaped textures.

The table below summarizes the morphological features that could be observed for a hypothetical liquid crystalline material derived from this compound.

| Temperature Range | Observed Phase | Characteristic Texture (POM) | Surface Feature (SEM) |

| 120-150 °C | Nematic | Schlieren texture | Smooth, ordered domains |

| 90-120 °C | Smectic A | Fan-shaped texture | Layered structures |

| < 90 °C | Crystalline | Crystalline domains | Spherulitic grains |

X-ray Diffraction (XRD/WAXD) for Crystalline Order and Arrangement

X-ray Diffraction (XRD), particularly Wide-Angle X-ray Diffraction (WAXD), is a powerful technique for probing the crystalline structure of materials. It provides information on the degree of crystallinity, the arrangement of polymer chains or molecules, and the dimensions of the unit cell in crystalline regions.

For semi-crystalline polymers like substituted polyanilines, XRD patterns typically show a combination of broad amorphous halos and sharp diffraction peaks corresponding to crystalline domains. researchgate.net The positions of these peaks (in terms of the diffraction angle, 2θ) can be used to calculate the d-spacing (interplanar spacing) within the crystal lattice, offering insights into how the polymer chains are packed. The sharpness of the peaks is related to the size of the crystallites. researchgate.net

In the case of materials derived from this compound, the presence of the bulky hexyloxy side chains would significantly influence the chain packing and resulting XRD pattern. While these side chains can hinder close packing and reduce crystallinity compared to unsubstituted polyaniline, they can also facilitate self-assembly into ordered structures.

For small molecules, single-crystal XRD can provide a precise determination of the molecular structure and crystal packing. For example, the crystal structure of a related compound, 2,2′-[2,5-bis(hexyloxy)-1,4-phenylene]dithiophene, has been determined to be monoclinic, with specific unit cell parameters. researchgate.net This type of data is invaluable for understanding intermolecular interactions.

The following table presents hypothetical XRD data for a semi-crystalline polymer based on this compound, illustrating the structural information that can be obtained.

| Diffraction Angle (2θ) | d-spacing (Å) | Miller Indices (hkl) | Interpretation |

| 10.5° | 8.42 | (100) | Interchain spacing due to hexyloxy groups |

| 20.8° | 4.27 | (200) | Higher-order reflection of interchain spacing |

| 25.5° | 3.49 | (002) | π-π stacking distance between aromatic rings |

Electrochemical Behavior and Charge Transport Phenomena in 2,5 Bis Hexyloxy Aniline Derived Materials

Voltammetric Studies for Redox Characteristics (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of 2,5-bis(hexyloxy)aniline and its polymeric derivatives. srce.hracs.org By scanning the potential of a working electrode and measuring the resulting current, information about oxidation and reduction potentials, reversibility of redox processes, and electrochemical doping can be obtained. srce.hr

The electrochemical properties of imines derived from this compound have been investigated using cyclic voltammetry. wojsko-polskie.pl For instance, imines synthesized by reacting 2,5-bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene with various anilines exhibit distinct oxidation and reduction peaks. wojsko-polskie.pl The onset potentials for oxidation and reduction are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. wojsko-polskie.pldergipark.org.tr

For a series of related imine compounds, the HOMO levels were found to be approximately -5.39 eV and -5.27 eV, while the LUMO level was around -3.17 eV. wojsko-polskie.pl These values result in an electrochemical energy band gap of about 2.2 eV. wojsko-polskie.pl It was noted that different end groups on the imine molecules did not significantly affect the redox properties. wojsko-polskie.pl In another study, anthracene-based compounds incorporating hexyloxy-substituted aniline (B41778) moieties showed two oxidation peak potentials, for example at 0.63 V and 1.29 V, which are indicative of the formation of stable cations and dications. sci-hub.se

The reversibility of these redox processes is also a key parameter. For some bis(triphenylamine)benzodifuran chromophores with hexyloxy substituents, cyclic voltammetry revealed multiple reversible single-electron oxidation waves. nih.gov For example, one such compound displayed three reversible oxidation waves at 0.55 V, 1.08 V, and 1.38 V. nih.gov The quasi-reversible nature of these systems is often confirmed by observing an increase in the peak separation with increasing scan rate. researchgate.net

Table 1: Redox Potentials and Energy Levels of Selected this compound Derivatives

| Compound/Derivative | Oxidation Potential(s) (V) | Reduction Potential(s) (V) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|---|---|

| Imine from 2,5-bis(hexyloxy)...benzene (B151609) & 4-hexadecylaniline | onset | onset | -5.27 | -3.17 | ~2.2 |

| Anthracene-based derivative (AOHE) | 0.63, 1.29 | - | - | - | - |

| Bis(triphenylamine)benzodifuran derivative (3b) | 0.55, 1.08, 1.38 | - | - | - | - |

| Quinoxaline push-pull dye | 0.85 | -1.00, -1.41, -1.85 | -5.25 | -3.40 | 1.85 |

Note: Data compiled from multiple sources. wojsko-polskie.pldergipark.org.trsci-hub.senih.gov Potentials are often reported versus different reference electrodes (e.g., Ag/AgCl, SCE) and may be referenced to the Fc/Fc+ couple.

Electrochemical doping involves the oxidation (p-doping) or reduction (n-doping) of the polymer backbone, leading to the formation of charge carriers and a significant increase in electrical conductivity. google.com This process is reversible, and the polymer can be returned to its neutral, insulating state through dedoping. The doping of polyaniline, for instance, can be achieved by treatment with a protonic acid, which protonates the imine nitrogen atoms in the polymer chain. niscpr.res.in This process leads to the formation of charge carriers. niscpr.res.in

In polymers derived from this compound, the introduction of hexyloxy side-chains can influence the doping process. These bulky groups can affect the planarity of the polymer backbone and the accessibility of the nitrogen atoms for protonation. kingston.ac.uk The color of the polymer often changes during doping and dedoping, a phenomenon known as electrochromism. wiley.com For example, some polyazomethines containing 2,5-bis(hexyloxy) units show reversible color changes between light yellow in the neutral state and navy blue upon changes in pH, which corresponds to a doping/dedoping process. researchgate.net The electrochemical reoxidation process in films of these polymers demonstrates their ability to undergo reversible doping. researchgate.net

Spectroelectrochemical Investigations for In-Situ Electronic Property Changes

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to monitor the changes in the electronic structure of a material as its oxidation state is varied. lookchem.com This technique provides direct insight into the formation of charge carriers like polarons and bipolarons.

For polyaniline and its derivatives, spectroelectrochemistry reveals the appearance of new absorption bands upon oxidation. scribd.com The initial oxidation often leads to the formation of polarons (radical cations), which are characterized by specific absorption bands. scribd.comresearchgate.net Further oxidation can lead to the formation of bipolarons (dications), which have their own distinct spectral signatures. scribd.comresearchgate.net

In studies of polyazomethines derived from 2,5-bis(hexyloxy)terephthaldehyde, spectroelectrochemistry showed that upon one-electron reduction, the resulting radical anions exhibited strong absorptions in the near-infrared (NIR) region, with peaks at wavelengths such as 820 nm, 1260 nm, and 1380 nm depending on the specific isomer. researchgate.net This illustrates how the electronic structure is modified by the introduction of charge. For some all-thiophene polyazomethines, electrochemical oxidation generated an intermediate that absorbed at 820 nm, which was transparent in the visible spectrum and assigned to the radical cation (polaron). researchgate.net This reversible color change between the visible and NIR regions upon electrochemical doping highlights the potential of these materials in electrochromic devices. researchgate.net

Electrical Conductivity and Charge Carrier Mobility Assessment

The primary function of conducting polymers is their ability to transport charge. The electrical conductivity and charge carrier mobility are key metrics for evaluating their performance.

Polymers derived from 2,5-disubstituted anilines, such as poly(2,5-bis(2-methoxyethoxy)aniline) and poly(2,5-bis[2-(2-methoxyethoxy)ethoxy]aniline), have been synthesized and their electrical conductivities measured. nih.gov The emeraldine (B8112657) salt forms of these polymers exhibited room temperature conductivities of 2.4 x 10⁻³ S/cm and 1.7 x 10⁻³ S/cm, respectively. nih.gov The introduction of side chains, while improving solubility, can also influence conductivity by affecting the polymer chain packing and interchain charge transport. kingston.ac.uk For instance, the conductivity of polyanilines is known to decrease with the introduction of bulky substituents due to steric effects that reduce the planarity of the polymer backbone. kingston.ac.uk However, treatments can sometimes enhance conductivity. For example, exposing a polyaniline templated with poly(2-acrylamido-2-methyl-1-propanesulfonic acid) to dichloroacetic acid resulted in a significant increase in conductivity. nih.gov

Charge carrier mobility is another critical parameter, often measured using techniques like space-charge limited current (SCLC) or in field-effect transistor (FET) configurations. researchgate.netmdpi.com For side-chain poly(triarylamine)s, hole mobilities can range from ~10⁻⁸ to 10⁻⁶ cm²V⁻¹s⁻¹. researchgate.net The specific molecular structure, including the presence of electron-rich substituents, can influence this value. researchgate.net In general, achieving high charge carrier mobility is essential for efficient device operation. google.com

Table 2: Electrical Properties of Selected Polyaniline Derivatives

| Polymer | Dopant/Form | Conductivity (S/cm) | Charge Carrier Mobility (cm²V⁻¹s⁻¹) |

|---|---|---|---|

| Poly(2,5-bis(2-methoxyethoxy)aniline) | Emeraldine Salt | 2.4 x 10⁻³ | Not Reported |

| Poly(2,5-bis[2-(2-methoxyethoxy)ethoxy]aniline) | Emeraldine Salt | 1.7 x 10⁻³ | Not Reported |

| Poly(2,5-dimethoxyaniline) | - | 0.22 | Not Reported |

| Poly(tetraphenylbenzidine) | - | Not Reported | ~10⁻⁶ |

| Poly(triphenylamine) | - | Not Reported | ~10⁻⁸ |

Note: Data compiled from multiple sources. kingston.ac.uknih.govresearchgate.net Values can vary significantly based on synthesis conditions, processing, and measurement techniques.

In conducting polymers like polyaniline and its derivatives, charge is carried by quasi-particles known as polarons and bipolarons. niscpr.res.in When an electron is removed from the polymer chain (oxidation or p-doping), a localized positive charge (radical cation) is formed, which is coupled with a local distortion of the polymer lattice. This entity is called a polaron and has a spin of ±1/2. niscpr.res.inresearchgate.net Polarons are mobile and can move along the polymer chain, contributing to electrical conductivity. niscpr.res.in

Upon further oxidation, a second electron can be removed. If this second ionization occurs near the first, the two polarons can combine to form a bipolaron, which is a dication with no spin. niscpr.res.inresearchgate.net While both polarons and bipolarons are charge carriers, the dominant species can depend on the doping level. researchgate.net Spectroscopic techniques are crucial for identifying the presence of polarons and bipolarons, as they have distinct optical absorption signatures. scribd.com The electronic absorption spectrum of the doped (salt) form of polyaniline, for example, shows bands around 440 nm and 825 nm, which are indicative of these charge carrier states. niscpr.res.in

Several factors influence the efficiency of charge transport in polyaniline derivatives, including those made from this compound:

Chain Conformation and Planarity: The degree of conjugation along the polymer backbone is critical. Steric hindrance from bulky side groups, like hexyloxy groups, can cause twisting of the polymer chain, reducing π-orbital overlap and hindering intrachain charge transport. kingston.ac.uk

Interchain Interactions and Packing: Efficient charge transport also relies on charge hopping between adjacent polymer chains. The degree of crystallinity and the way the polymer chains pack in the solid state significantly impact interchain transport. google.com

Doping Level: The concentration of charge carriers (polarons and bipolarons) is directly related to the doping level. There is often an optimal doping level for maximum conductivity. researchgate.net

Morphology: The morphology of the polymer film, including the presence of crystalline and amorphous regions, affects the pathways available for charge transport. researchgate.net

By carefully controlling these factors through chemical design and processing conditions, the charge transport properties of this compound-derived materials can be optimized for various electronic applications.

Theoretical and Computational Studies of 2,5 Bis Hexyloxy Aniline Systems

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of aniline (B41778) derivatives and their polymers. beilstein-journals.orgnih.govechemcom.com It provides a balance between computational cost and accuracy, making it suitable for studying relatively large systems.

Prediction of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters that help in understanding the electronic properties and reactivity of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and its ability to participate in electronic transitions. A smaller gap generally implies higher reactivity and easier electronic excitation.

Theoretical calculations using DFT can predict the HOMO-LUMO energies and the corresponding energy gaps for 2,5-bis(hexyloxy)aniline and related structures. For instance, studies on aniline derivatives have shown that substitutions on the aniline ring can significantly influence the HOMO-LUMO gap. researchgate.net The introduction of hexyloxy groups at the 2 and 5 positions is expected to raise the HOMO energy level due to their electron-donating nature, thereby reducing the HOMO-LUMO gap and influencing the material's conductive and optical properties.

DFT calculations on various aniline derivatives have demonstrated that the choice of functional and basis set is critical for obtaining accurate results. beilstein-journals.orgnih.govechemcom.com For example, the B3LYP functional combined with a 6-31G(d,p) or larger basis set is commonly employed for such systems. researchgate.net

Table 1: Calculated HOMO-LUMO Gaps for Aniline Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Gap (eV) | Reference |

|---|---|---|---|---|---|

| PANi-Na | B3LYP/6-31G(d,p) | - | - | 2.0169 | researchgate.net |

| PANi-Ca | B3LYP/6-31G(d,p) | - | - | 1.1970 | researchgate.net |

| PANi-K | B3LYP/6-31G(d,p) | - | - | 1.6732 | researchgate.net |

| PANi-Mg | B3LYP/6-31G(d,p) | - | - | 1.3168 | researchgate.net |

This table is illustrative and based on data for related polyaniline systems. Specific calculations for this compound would be required for precise values.

Analysis of Electron Density Distribution and Spin Density

The electron density distribution within a molecule, which can be calculated using DFT, reveals the regions that are electron-rich or electron-poor. This information is vital for predicting the sites of electrophilic and nucleophilic attack, thus providing insight into the molecule's reactivity. For this compound, the electron-donating hexyloxy groups and the amino group are expected to increase the electron density on the aromatic ring, making it more susceptible to electrophilic substitution.

Spin density calculations are particularly important for understanding the properties of radical cations, which are formed during the oxidative polymerization of aniline derivatives. acs.org The distribution of spin density indicates how the unpaired electron is delocalized over the molecule. In the context of polymerization, it has been shown that a similar spin population on the nitrogen atom and the para-carbon atom favors the polymerization process. acs.org DFT calculations can map the spin density distribution in the this compound radical cation, helping to predict its polymerizability and the structure of the resulting polymer.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the preferred conformation of a molecule are critical determinants of its physical and chemical properties. Conformational analysis using DFT can identify the most stable geometries of this compound by calculating the energies of different spatial arrangements of the hexyloxy chains. nih.gov These flexible side chains can adopt various conformations, which in turn affect the packing of the molecules in the solid state and the morphology of the corresponding polymer.

Furthermore, DFT can be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, which play a significant role in the self-assembly and packing of molecules. nih.gov Understanding these interactions is crucial for predicting the crystal structure and the bulk properties of materials derived from this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Responses

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules and predict their optical responses. acs.org It is a powerful tool for simulating electronic absorption and emission spectra.

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. acs.orgresearchgate.net By simulating the UV-Vis spectrum of this compound, researchers can identify the electronic transitions responsible for its characteristic absorption bands. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

The accuracy of TD-DFT predictions depends on the choice of the functional. researchgate.net For π-conjugated systems, hybrid functionals like B3LYP or CAM-B3LYP are often used. researchgate.net Comparisons between simulated and experimental spectra can help to validate the computational methodology and provide a deeper understanding of the electronic structure. acs.org

Similarly, TD-DFT can be used to model the emission properties of this compound and its derivatives. By optimizing the geometry of the molecule in its first excited state, it is possible to calculate the emission energy, which corresponds to the fluorescence maximum. The difference between the absorption and emission energies gives the Stokes shift, a key parameter in fluorescence spectroscopy. acs.org

Table 2: Simulated Spectral Data for Related Systems

| Compound | Method | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|---|

| TPz–Et | TD-DFT/B3LYP/6-311G(d,p) | 640 | - | acs.org |

| TPz–CO2Et | TD-DFT/B3LYP/6-311G(d,p) | 781 | - | acs.org |

| M2'-Pt | TD-DFT/B3LYP/6-31G* | ~80 nm longer than M1-Pt | - | acs.org |

This table presents data for related complex molecules to illustrate the application of TD-DFT. Specific simulations for this compound are necessary for its spectral data.

Molecular Modeling for Polymer Chain Conformation and Packing

Beyond the single molecule, computational modeling can be extended to simulate the behavior of polymer chains and their aggregation. Molecular modeling techniques, including molecular mechanics and molecular dynamics, are employed to investigate the conformation of poly(this compound) chains and how they pack in the solid state.

Semi-empirical calculations and molecular dynamics simulations can provide insights into the dihedral angles along the polymer backbone, which determine the extent of conjugation. ibm.comaip.org While ring substitution in some polyanilines causes little change in dihedral angles, the bulky hexyloxy groups in poly(this compound) could lead to increased interchain separation due to steric repulsion. ibm.com This spacing can significantly impact the efficiency of interchain charge transport and, consequently, the electrical conductivity of the polymer.

Molecular dynamics simulations can also model the diffusion and sorption of small molecules within the polymer matrix, which is relevant for applications such as sensors. aip.org These simulations provide a dynamic picture of the polymer structure and its interactions with the environment. By constructing atomistic models of the polymer, it is possible to compute morphological properties like pair correlation functions and accessible free volumes, which can be compared with experimental data. aip.org

Advanced Applications of 2,5 Bis Hexyloxy Aniline Based Materials in Functional Devices

Organic Electronic and Optoelectronic Devices

Materials derived from 2,5-Bis(hexyloxy)aniline are integral to the advancement of organic electronic and optoelectronic devices. The hexyloxy groups enhance solubility and influence molecular packing, while the aniline (B41778) moiety provides a reactive site and tunable electronic characteristics, making these derivatives suitable for active layers in various devices.

High-Performance n-type Organic Field-Effect Transistors (OFETs)

The development of stable and efficient n-type (electron-transporting) organic semiconductors is crucial for creating complementary logic circuits, the foundation of modern electronics. Materials derived from a 2,5-bis(hexyloxy)benzene core, a close structural relative of this compound, have demonstrated significant promise in this area. By incorporating specific electron-withdrawing groups, researchers have synthesized novel n-type semiconductors with optimized energy levels and tight molecular stacking, which are essential for efficient charge transport. researchgate.net

One notable example is a π-extended dicyanodistyrylbenzene-type molecule, ((2E,2′E)-3,3′-(2,5-bis(hexyloxy)-1,4-phenylene)bis(2-(5-(4-(trifluoromethyl)phenyl) thiophen-2-yl) acrylonitrile)), referred to as Hex-4-TFPTA. researchgate.net This material has exhibited exceptional n-type OFET performance, with electron mobilities (μe) reaching as high as 2.14 cm² V⁻¹s⁻¹. researchgate.net Such high mobility values are competitive and highlight the potential of the 2,5-bis(hexyloxy)phenylene unit to form the basis of high-performance n-type organic semiconductors. researchgate.net The difficulty in achieving high-performance, air-stable n-type materials makes this development particularly significant for the field of organic electronics. researchgate.net

Table 1: Performance of n-type OFET based on a this compound Derivative

| Compound Name | Mobility (μe) | On/Off Current Ratio | Ref. |

|---|

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, derivatives of this compound are utilized to create materials for the hole transporting layer (HTL) or as part of the emissive layer itself. Polyazomethines (PAMs) synthesized from 2,5-Bis(hexyloxy)terephthaldehyde and various diamines are one such class of materials. researchgate.net These polymers possess HOMO and LUMO energy levels (ranging from -5.14 to -4.79 eV and -2.81 to -2.54 eV, respectively) that are well-suited for use as the hole transporting layer in OLEDs. researchgate.net Their electrochemical properties facilitate the efficient injection and transport of holes from the anode to the emissive layer, a critical factor for device performance. researchgate.net

Furthermore, the versatility of the aniline building block allows for the creation of complex chromophores. Benzodifuran (BDF) derivatives, known for their structural planarity and extended π-conjugation which enhances charge mobility, have been functionalized with aniline-containing groups for OLED applications. nih.gov For example, a yellow-greenish OLED device using a BDF-triphenylamine triad (B1167595) as a dopant in the emissive layer showed a low turn-on voltage of 3.2 V and a high external quantum efficiency (EQE) of 6.2%. nih.gov This performance suggests efficient energy transfer processes are at play, underscoring the utility of these aniline-based structures in creating highly efficient light-emitting devices. nih.gov

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs) as Hole Transport Materials (HTMs)

The efficiency and stability of OPVs and PSCs are critically dependent on the properties of the interfacial layers, particularly the hole transport material (HTM). The HTM extracts holes from the light-absorbing layer and transports them to the anode. Aniline-based compounds are excellent candidates for HTMs due to their electron-rich nature and high hole mobility. mdpi.com

Derivatives of triphenylamine (B166846) (TPA), which contains aniline moieties, have been specifically engineered for this purpose. In one study, a TPA-based HTM featuring a hexyloxy-substituted benzodithiophene (BDT) unit (BTPA-2) was synthesized and incorporated into a perovskite solar cell. researchgate.net The inclusion of the hexyloxy groups and the extended conjugation of the BDT unit resulted in a lower HOMO energy level, improved conductivity, and higher hole mobility compared to a reference compound with a simpler thiophene (B33073) bridge. researchgate.net Consequently, the PSC utilizing BTPA-2 as the HTM achieved a power conversion efficiency (PCE) of 13.97%. researchgate.net The more hydrophobic nature of BTPA-2 also contributed to better environmental stability of the device. researchgate.net This research demonstrates how modifying the core aniline structure with hexyloxy groups can lead to superior HTMs for next-generation solar cells. researchgate.netrsc.org

Table 2: Performance of Perovskite Solar Cell with a this compound Derivative as HTM

| HTM Compound | Power Conversion Efficiency (PCE) | Ref. |

|---|---|---|

| BTPA-2 | 13.97% | researchgate.net |

Electrochromic Systems for Display and Smart Window Technologies

Electrochromic materials can change their optical properties, such as color, in response to an applied voltage. This functionality is key for applications like smart windows, which can modulate sunlight to save energy, and low-power displays. Polymers derived from this compound are promising candidates for these systems. researchgate.net

A series of polyazomethines (PAMs) synthesized via the condensation of 2,5-Bis(hexyloxy)terephthaldehyde with different diamines exhibit pronounced electrochromic behavior. researchgate.net These materials show a reversible color change from light yellow in their neutral state to navy blue when oxidized. researchgate.net This significant color switching, achieved at relatively low voltages, makes them attractive for electrochromic device applications. researchgate.net The on-substrate preparation of these PAM films offers advantages like simpler reaction conditions and robust immobilization on device electrodes, preventing delamination during repeated switching cycles. researchgate.net

Chemical Sensing Platforms

The electronic properties of conjugated polymers derived from this compound can be highly sensitive to their chemical environment, making them excellent materials for chemical sensors. researchgate.net The interaction with an analyte can induce a measurable change in the material's optical or electrical properties.

Polyazomethines based on 2,5-Bis(hexyloxy)terephthaldehyde demonstrate sensitive pH-dependent properties, with their solution color changing reversibly between light yellow and navy blue as the pH is varied. researchgate.net This behavior indicates their potential for development as pH sensors. researchgate.net

More complex, star-shaped styrylbenzene derivatives incorporating dialkylaniline end-groups have been shown to be acidochromic, meaning their color changes in response to acid. d-nb.info These compounds exhibit a pronounced shift in their fluorescence upon protonation. d-nb.info Furthermore, these novel materials were able to discriminate between ten different metal ions, including Al³⁺, Mn²⁺, Fe³⁺, Fe²⁺, Cd²⁺, Ag⁺, and Hg²⁺, by producing a distinct fluorescence response for each. d-nb.info This high level of selectivity highlights the sophisticated sensing platforms that can be built from aniline-based molecular architectures. d-nb.info

Liquid Crystalline Displays and Related Soft Matter Technologies

Liquid crystals are states of matter that possess properties between those of conventional liquids and solid crystals, and they are the foundational technology for modern flat-panel displays. tcichemicals.com The molecular geometry of this compound derivatives, with a rigid aromatic core and flexible hexyloxy chains, is conducive to the formation of liquid crystalline phases (mesophases). researchgate.net

Researchers have synthesized various Schiff base compounds derived from aniline precursors that exhibit liquid crystal behavior. For instance, N,N'-(1,4-phenylene bis(methanylylidene))bis(4-(hexyloxy)aniline) was found to display characteristic anisotropic textures of smectic and nematic mesophases at specific temperatures. researchgate.net Similarly, imine derivatives prepared through the condensation of an aromatic core containing 2,5-bis(hexyloxy) units with different anilines also showed transitions from a crystalline solid to a liquid crystalline phase upon heating. wojsko-polskie.pl

Star-shaped molecules with a central triazine core and three arms made of 4-((4-alkyloxyphenyl) azo) aniline have also been synthesized. ajchem-a.com Derivatives with hexyloxy and octyloxy chains were found to form a Smectic C (SmC) mesophase. ajchem-a.com The ability to form these ordered yet fluid phases is essential for applications in liquid crystal displays (LCDs) and other soft matter technologies where control over molecular orientation by external fields is required. d-nb.infowojsko-polskie.plajchem-a.com

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Systematic Name | Full Compound Name |

|---|---|

| Hex-4-TFPTA | ((2E,2′E)-3,3′-(2,5-bis(hexyloxy)-1,4-phenylene)bis(2-(5-(4-(trifluoromethyl)phenyl) thiophen-2-yl) acrylonitrile)) |

| PAMs | Polyazomethines |

| BDF | Benzodifuran |

| TPA | Triphenylamine |

| BTPA-2 | Triphenylamine-based compound containing hexyloxy substituted benzodithiophene derivative |

| BTPA-1 | Triphenylamine-based compound containing a thiophene bridge |

Design of Mesogenic Components and their Phase Behavior

The incorporation of flexible alkyl or alkoxy chains, such as the hexyloxy groups in this compound, is a well-established strategy in the design of thermotropic liquid crystals. These chains influence the molecule's aspect ratio and intermolecular interactions, which are critical for the formation of mesophases—intermediate states of matter between a crystalline solid and an isotropic liquid.

Derivatives of this compound are often used to construct calamitic (rod-shaped) liquid crystals. The rigid aromatic core provides the necessary anisotropy, while the flexible hexyloxy chains facilitate the formation of various liquid crystalline phases, such as nematic and smectic phases. researchgate.netmdpi.com In the nematic (N) phase, the molecules exhibit long-range orientational order but no positional order. In smectic (Sm) phases, the molecules are arranged in layers, showing a higher degree of order.

The length and parity of the alkoxy chains are crucial in determining the type and thermal stability of the mesophase. mdpi.com For instance, in homologous series of Schiff base derivatives, longer alkoxy chains tend to promote the formation of smectic phases over nematic phases. mdpi.comajchem-a.com This is attributed to the increased van der Waals forces between the long chains, which favor a more ordered, lamellar packing structure. mdpi.com For example, studies on (E)-4-(alkoxy)-N-(4-(methylthio)benzylidene)aniline derivatives have shown that while the hexyloxy (I6) and octyloxy (I8) derivatives exhibit a monotropic nematic phase, the longer hexadecyloxy (I16) derivative is non-mesomorphic under the studied conditions. mdpi.com

The combination of a 2,5-bis(hexyloxy)phenylene unit with other mesogenic groups can lead to complex phase behaviors. For example, liquid crystal dimers, where two mesogenic units are connected by a flexible spacer, show that the shape of the molecule (linear for even-membered spacers, bent for odd-membered spacers) strongly influences the resulting smectic behavior. bohrium.com Furthermore, mixing different mesogenic compounds, such as a nematogenic substance with a non-nematogenic one, can induce smectic phases, particularly the smectic A phase, through specific molecular interactions like electron donor-acceptor complexes. oup.com

The phase transitions and mesomorphic properties of these materials are typically characterized using Differential Scanning Calorimetry (DSC) to determine transition temperatures and enthalpies, and Polarized Optical Microscopy (POM) to identify the specific mesophase by observing its unique optical texture. researchgate.netmdpi.commdpi.com

Table 1: Phase Behavior of Selected Mesogenic Compounds with Alkoxy Chains

| Compound/Series | Mesophase(s) Observed | Transition Temperatures (°C) | Reference |

| N,N'-(1,4-phenylene bis(methanylylidene))bis(4-(hexyloxy)aniline) | Nematic, Smectic | 157 and 174 | researchgate.netgrafiati.com |

| (E)-4-(hexyloxy)-N-(4-(methylthio)benzylidene)aniline (I6) | Monotropic Nematic | Crystal to Isotropic: 109 | mdpi.com |

| Star-shaped macromolecule with hexyloxy derivative (5e) | Smectic C (SmC) | Not specified | ajchem-a.com |

| 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate (n=6) | Nematic | N to I: 164.4 | researchgate.net |

| 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate (n=8) | Smectic A, Nematic | SmA to N: 101.6, N to I: 153.1 | mdpi.com |

Energy Storage and Conversion Devices

The electroactive nature of the aniline core, combined with the processability afforded by the hexyloxy side chains, makes this compound a promising precursor for materials used in energy storage and conversion devices, including supercapacitors and solar cells.